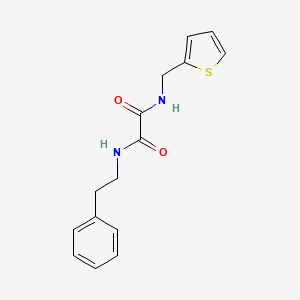

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide, also known as PETO, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETO belongs to the class of oxalamides and has been synthesized using various methods.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-phenethyl-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been identified as effective catalysts in copper-catalyzed coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown effectiveness in Goldberg amidation, particularly with (hetero)aryl chlorides, demonstrating good to excellent yields in various reactions (De, Yin, & Ma, 2017).

Ligand Discovery from Pharmaceutical Libraries

Utilizing pharmaceutical compound libraries, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide has been discovered as a generally effective ligand for copper‐catalyzed C−O cross‐couplings. This discovery was made through a combination of high throughput screening and the use of a typical pharmaceutical compound library, showcasing the potential of these compound libraries in discovering new ligand structures (Chan et al., 2019).

Synthesis of Oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of oxalamide compounds. This method is operationally simple and has been applied to the synthesis of both anthranilic acid derivatives and oxalamides, indicating a broad application in chemical synthesis (Mamedov et al., 2016).

Chemosensors and Fluorescent Sensors

Oxalamide derivatives, including those similar to this compound, have been utilized in the development of chemosensors. For instance, a dual chemosensor incorporating a thiourea derivative and an anthracene group was synthesized for selective binding with Cu2+ and Hg2+ ions in aqueous media (Udhayakumari et al., 2015).

Polymer Synthesis for Photovoltaics

Thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties have been synthesized, demonstrating the importance of thiophene derivatives in creating materials for organic photovoltaics. These polymers showed high open-circuit voltage values in polymer solar cells, indicating their potential in renewable energy applications (Higashihara et al., 2012).

Corrosion Inhibition

Thiophene derivatives have been studied for their potential as corrosion inhibitors. For example, the inhibitory property of thiophene-2-carbaldehyde oxime on AA2024-T3 in acidic solutions was investigated, revealing significant inhibition efficiency and suggesting the potential of thiophene derivatives in protecting metals from corrosion (Arrousse et al., 2022).

properties

IUPAC Name |

N-(2-phenylethyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(15(19)17-11-13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQUSLFSBDNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea](/img/structure/B2733841.png)

![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)